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molecular formula C11H14ClN3O2 B5595838 1-(2-chloro-5-nitrophenyl)-4-methylpiperazine

1-(2-chloro-5-nitrophenyl)-4-methylpiperazine

Cat. No. B5595838
M. Wt: 255.70 g/mol
InChI Key: BBEHRXGLHAJECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05358948

Procedure details

A mixture of 2-chloro-5-nitrobenzenamine (7.95 g) and 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (8.86 g) in chlorobenzene (40 ml) under nitrogen was heated to reflux for 3 days before cooling and diluting with dichloromethane (60 ml). The reaction mixture was then extracted with water (2×500 ml), the aqueous layers combined and basified with 2N sodium hydroxide, then extracted with dichloromethane (4×400 ml). The combined, dried extracts were concentrated in vacuo to give a dark brown oil (7.82 g) which was purified by FCC eluting with ether to give a dark brown oil which crystallised upon standing. This material was dissolved in ethanol (40 ml) and boiled up with some charcoal (300 mg). The hot ethanolic suspension was filtered through a pad of hyflo and concentrated in vacuo to give the title compound as a yellow oil which crystallised on standing (5.25 g) m.p.63°-64° C.
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH2:11].Cl.Cl[CH2:14][CH2:15][N:16]([CH2:18][CH2:19]Cl)[CH3:17]>ClC1C=CC=CC=1.ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N:11]1[CH2:19][CH2:18][N:16]([CH3:17])[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
8.86 g
Type
reactant
Smiles
Cl.ClCCN(C)CCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with water (2×500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×400 ml)
CUSTOM
Type
CUSTOM
Details
dried extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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